molecular formula C7H7Cl2O3P B186471 2,6-Dichlorobenzylphosphonic acid CAS No. 80395-10-4

2,6-Dichlorobenzylphosphonic acid

Cat. No. B186471
Key on ui cas rn: 80395-10-4
M. Wt: 241 g/mol
InChI Key: CPPHQOFUDIOVLN-UHFFFAOYSA-N
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Patent
US04299615

Procedure details

O,O-Diethyl 2,6-dichlorobenzylphosphonate (1794 grams) and concentrated hydrochloric acid (2 l) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture was heated at reflux for a period of 16 hours. The mixture was then cooled in the formation of a solid product. This product was recovered by filtration was washed with water and dried to yield the desired product 2,6-dichlorobenzylphosphonic acid having a melt point of 211° to 218° C.
Quantity
1794 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[CH2:4][P:5](=[O:12])([O:9]CC)[O:6]CC.Cl>>[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[CH2:4][P:5](=[O:6])([OH:9])[OH:12]

Inputs

Step One
Name
Quantity
1794 g
Type
reactant
Smiles
ClC1=C(CP(OCC)(OCC)=O)C(=CC=C1)Cl
Name
Quantity
2 L
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a period of 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled in the formation of a solid product
FILTRATION
Type
FILTRATION
Details
This product was recovered by filtration
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CP(O)(O)=O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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